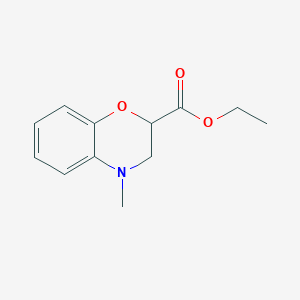

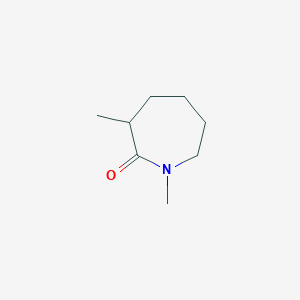

2H-Azepin-2-one, hexahydro-1,3-dimethyl-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2H-Azepin-2-one, hexahydro-1,3-dimethyl-, also known as 3-methylazepan-2-one or 3-Methylcaprolactam, is a chemical compound with the molecular formula C7H13NO . It has a molecular weight of 127.18 g/mol . The IUPAC name for this compound is 3-methylazepan-2-one .

Molecular Structure Analysis

The molecular structure of 2H-Azepin-2-one, hexahydro-1,3-dimethyl- can be represented by the InChI string:InChI=1S/C7H13NO/c1-8-6-4-2-3-5-7(8)9/h2-6H2,1H3 . The corresponding InChIKey is ZWXPDGCFMMFNRW-UHFFFAOYSA-N . The Canonical SMILES representation is CC1CCCCNC1=O . Physical And Chemical Properties Analysis

The physical and chemical properties of 2H-Azepin-2-one, hexahydro-1,3-dimethyl- include a molecular weight of 127.18 g/mol . The compound has a computed XLogP3-AA value of 0.9 . It has one hydrogen bond donor count and one hydrogen bond acceptor count . The compound has a topological polar surface area of 29.1 Ų . The compound has a complexity of 112 . The compound is fully miscible with water . It has a density of 0.991 g/mL at 25 °C (lit.) , a boiling point of 106-108 °C/6 mmHg (lit.) , and a refractive index of n20/D 1.484 (lit.) .Aplicaciones Científicas De Investigación

Synthesis of Heterocyclic Compounds

A study by Jiang-tao Sun outlined a method to synthesize triazolo[4,3a]azepin-3-one(thiol), a heterocyclic compound with significant bioactivity. The process begins with hexanolactam and involves O-methylation followed by cyclization, showcasing a practical approach for producing such heterocyclic compounds with potential research applications (Sun Jiang-tao, 2010).

Improved Preparation of Meptazonol

An improved synthesis method for meptazonol was developed by Lan-xiang S., involving the aromatization of hexahydro-1-methyl-3-(3-oxocyclohexen-1-yl)-2H-azepin-2-one to produce hexahydro-3-(3-hydroxyphenyl)-1-methyl-2H-azepin-2-one with high yield. This process presents advantages such as reduced reaction time and energy consumption, making it suitable for large-scale production (S. Lan-xiang, 2009).

Synthesis of Azepine Derivatives

A novel approach for synthesizing 2,3-dihydro-1H-azepine and 1H-azepin-2(3H)-one derivatives was reported by Wenju Zhu and colleagues. Utilizing tertiary enamides and aldehydes under mild conditions, this method efficiently yields diverse azepine derivatives, demonstrating potential for expanding the chemical space of azepine-based research applications (Wenju Zhu et al., 2015).

Propiedades

IUPAC Name |

1,3-dimethylazepan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-7-5-3-4-6-9(2)8(7)10/h7H,3-6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBNQTYQMTXOCRH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN(C1=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20448288 |

Source

|

| Record name | 2H-Azepin-2-one, hexahydro-1,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20448288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

55917-05-0 |

Source

|

| Record name | 2H-Azepin-2-one, hexahydro-1,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20448288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S,3S,4S,5R,6S)-6-[(2Z,4E,6E,8E)-3,7-Dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1311886.png)

![2-[(Dimethylamino)methyl]-4-fluorophenol](/img/structure/B1311889.png)

![5-Methylimidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B1311892.png)